N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide
説明
N-[4-(5-Chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a 5-chloro-substituted isoindole-1,3-dione core linked to a 3,4,5-trimethoxybenzamide group via a substituted phenyl bridge. The compound’s structure combines electron-withdrawing (chloro, dioxo-isoindole) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.
特性
IUPAC Name |
N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O6/c1-13-9-16(27-23(29)14-10-20(32-2)22(34-4)21(11-14)33-3)6-8-19(13)28-24(30)17-7-5-15(26)12-18(17)25(28)31/h5-12H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEYSDLCULVEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3C(=O)C4=C(C3=O)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN2O7 |
| Molecular Weight | 404.86 g/mol |
| IUPAC Name | N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide |
| InChI Key | RXSQHVAGFGGZQG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Isoindole Structure : The initial step often involves the synthesis of the isoindole core through cyclization reactions.
- Chlorination : Introduction of the chloro group at the 5-position.
- Functionalization : Subsequent reactions to attach the trimethoxybenzamide moiety.
The biological activity of N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide is thought to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors (e.g., mGluR5), potentially influencing neurotransmitter release and signaling pathways relevant to neuropharmacology .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives have shown high radical scavenging abilities in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) tests .
Anticancer Activity
Studies have suggested that related compounds can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain derivatives induce G0/G1 phase arrest in cancer cell lines.
- Apoptosis Induction : They may also promote programmed cell death in tumor cells via intrinsic pathways.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that compounds similar to N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide exhibit cytotoxic effects against several cancer cell lines including breast and lung cancer cells.
- In Vivo Studies : Animal models treated with these compounds showed reduced tumor growth rates compared to control groups .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for structurally related compounds:
| Compound Name | Antioxidant Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| N-[4-(5-chloro-1,3-dioxo...]-trimethoxybenzamide | High | Moderate | Enzyme inhibition, receptor modulation |
| 4-Anilinoquinazolines | Moderate | High | Kinase inhibition |
| Metabotropic Glutamate Receptor Modulators | Low | High | Receptor activation |
類似化合物との比較
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogs, highlighting key structural variations, synthesis methods, and biological activities:
Key Structural and Functional Differences
Core Heterocycles: The target compound and CPPHA share the isoindole-1,3-dione core, which is absent in benzimidazole () or acrylamide derivatives (). The isoindole-dione moiety may enhance binding to proteins like mGluR5 through hydrogen bonding .
Substituent Effects: The 3,4,5-trimethoxybenzamide group in the target compound and analogs () enhances lipophilicity, possibly aiding membrane permeability. In contrast, CPPHA’s 2-hydroxybenzamide group offers hydrogen-bonding capacity but reduced lipophilicity . Chlorine (target compound, CPPHA) and cyano () substituents modulate electronic effects, influencing receptor binding or cytotoxicity .
Synthetic Routes :
- Isoindole-dione derivatives (target compound, CPPHA) likely require isoindole functionalization, whereas benzimidazoles () and acrylamides () are synthesized via amidation or oxazolone intermediates .
Biological Activities :
Q & A
Q. What are the critical steps in synthesizing N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?
The synthesis involves sequential coupling of the isoindole-dione and benzamide moieties. Key steps include:
- Isoindole-dione formation : Cyclization of chlorinated phthalic anhydride derivatives under reflux with ammonium acetate in glacial acetic acid .
- Benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the 3,4,5-trimethoxybenzoyl chloride to the amine-substituted phenyl group .
- Optimization : Control reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for >95% purity .
Q. How can structural integrity and purity of the compound be validated post-synthesis?
- NMR spectroscopy : Confirm regiochemistry via proton splitting patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; isoindole protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 521.1 for C₂₈H₂₂ClN₂O₅) and isotopic chlorine patterns .
- HPLC : Use C18 reverse-phase columns (acetonitrile/water, 0.1% TFA) to assess purity (>98% recommended for biological assays) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
- Target-specific assays : Use kinase inhibition profiling (e.g., EGFR or Aurora kinases) to differentiate anticancer mechanisms from broad-spectrum antimicrobial effects .
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS in cancer vs. bacterial cell lines to correlate activity with bioavailability .
- SAR analysis : Compare analogs (e.g., substituent variations on the isoindole or benzamide moieties) to identify structural determinants of selectivity .
Q. How can computational modeling guide the design of derivatives with enhanced potency?
- Docking simulations : Use AutoDock Vina to predict binding affinities to targets like tubulin (PDB ID: 1SA0) or DNA topoisomerase II . Focus on interactions between the chloro-isoindole moiety and hydrophobic pockets.
- ADMET prediction : Apply QikProp to optimize logP (target 2.5–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration or oral bioavailability .
Q. What experimental approaches address solubility challenges in in vivo studies?
- Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation to enhance aqueous dispersion .
- pH-dependent solubility : Test solubility in buffers (pH 4.5–7.4) to identify optimal formulations for oral delivery .
Methodological Challenges & Solutions
Q. How to troubleshoot low yields during isoindole-dione synthesis?
Q. What analytical methods detect degradation products under storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
